molecular formula C13H11N3S2 B6348162 4-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine CAS No. 1354923-07-1

4-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine

Cat. No.: B6348162
CAS No.: 1354923-07-1
M. Wt: 273.4 g/mol
InChI Key: FRBCFQBIXGPFFX-UHFFFAOYSA-N
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Description

4-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine core substituted with thiophene and methylthiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.

    Substitution with Thiophene Groups: The thiophene groups can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.

    Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl halides or other suitable methylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

4-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4-(Thiophen-2-yl)pyrimidin-2-amine: Lacks the methyl group, which may affect its binding affinity and electronic properties.

    4-(3-Methylthiophen-2-yl)pyrimidin-2-amine: Lacks one thiophene ring, which may influence its overall stability and reactivity.

Uniqueness

4-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine is unique due to the presence of both thiophene and methylthiophene groups, which contribute to its distinct electronic properties and potential for diverse chemical reactions. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-(3-methylthiophen-2-yl)-6-thiophen-2-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S2/c1-8-4-6-18-12(8)10-7-9(15-13(14)16-10)11-3-2-5-17-11/h2-7H,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBCFQBIXGPFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2=NC(=NC(=C2)C3=CC=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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